Ricolinostat (CAS: 1316214-52-4), also known as ACY-1215, is a highly selective, orally bioavailable hydroxamic acid derivative that specifically targets Histone Deacetylase 6 (HDAC6). Unlike traditional pan-HDAC inhibitors that indiscriminately target nuclear Class I HDACs, Ricolinostat is structurally optimized to interact with the unique cytoplasmic domains of HDAC6. This distinct binding profile makes it a critical procurement choice for researchers isolating cytosolic protein acetylation (such as α-tubulin) from nuclear histone modifications. In industrial and translational laboratory workflows, Ricolinostat is prioritized for its superior pharmacokinetic profile, enabling oral formulation compatibility and avoiding the severe dose-limiting cytotoxicities associated with broader epigenetic silencing agents [1].
Procuring a generic pan-HDAC inhibitor, such as Vorinostat (SAHA), as a cost-saving substitute for Ricolinostat critically compromises assay integrity by inducing off-target Class I HDAC (HDAC1/2/3) inhibition. This non-specific activity triggers widespread nuclear histone hyperacetylation and severe baseline cytotoxicity in healthy cells, confounding data in co-culture and immune-oncology workflows. Furthermore, substituting Ricolinostat with older selective HDAC6 inhibitors like Tubastatin A introduces severe handling and formulation limitations; Tubastatin A suffers from poor oral bioavailability and complex delivery requirements, often necessitating intraperitoneal administration. Ricolinostat uniquely bridges the gap between high target selectivity and practical in vivo processability, ensuring reproducible, translationally relevant data without the confounding toxicity of generic alternatives[1].
In cell-free biochemical assays, Ricolinostat demonstrates an IC50 of 5 nM for HDAC6, while maintaining IC50 values of 58, 48, and 51 nM for Class I HDACs (HDAC1, 2, and 3, respectively). This >10-fold selectivity window ensures that Ricolinostat specifically drives α-tubulin acetylation without triggering the nuclear histone acetylation seen with the procurement baseline Vorinostat (SAHA), which inhibits Class I HDACs at 10-20 nM[1].
| Evidence Dimension | Enzymatic IC50 Selectivity (HDAC6 vs Class I) |
| Target Compound Data | Ricolinostat: 5 nM (HDAC6) vs ~50 nM (Class I) |
| Comparator Or Baseline | Vorinostat (SAHA): 10-20 nM (Class I, non-selective) |
| Quantified Difference | >10-fold selectivity for HDAC6, eliminating Class I off-target effects at therapeutic doses. |
| Conditions | Cell-free enzymatic assay monitoring fluorogenic peptide deacetylation |
Procuring Ricolinostat prevents off-target nuclear epigenetic silencing, ensuring clean, reproducible data when investigating cytosolic protein dynamics.
A critical differentiator for Ricolinostat in translational workflows is its processability for oral administration. Pharmacokinetic evaluations in murine models demonstrate that Ricolinostat achieves an oral bioavailability (F) of 54.4% at a 10 mg/kg dose, reaching peak plasma levels within 4 hours [1]. In contrast, the research baseline Tubastatin A exhibits poor oral bioavailability and delivery complications, typically restricting its use to intraperitoneal routes.
| Evidence Dimension | Oral Bioavailability (F%) |
| Target Compound Data | Ricolinostat: 54.4% (at 10 mg/kg oral dose) |
| Comparator Or Baseline | Tubastatin A: Poor oral bioavailability (requires IP delivery) |
| Quantified Difference | Ricolinostat enables viable oral dosing regimens, eliminating the need for complex, invasive administration routes. |
| Conditions | Murine pharmacokinetic model, UPLC-MS/MS plasma quantification |
High oral bioavailability simplifies in vivo formulation and dosing workflows, making it the preferred compound for long-term efficacy studies.
For complex immune-oncology workflows, maintaining the viability of non-target cells is paramount. Ricolinostat induces minimal cytotoxicity in PHA-stimulated peripheral blood mononuclear cells (PBMCs), with an IC50 for T-cell toxicity of 2.5 µM. When compared head-to-head, the pan-HDAC inhibitor SAHA (Vorinostat) induces significantly higher baseline cytotoxicity in healthy donor PBMCs [1].
| Evidence Dimension | Cytotoxicity in healthy PBMCs |
| Target Compound Data | Ricolinostat: Low cytotoxicity (IC50 = 2.5 µM in T-cells) |
| Comparator Or Baseline | Vorinostat (SAHA): High broad-spectrum cytotoxicity |
| Quantified Difference | Ricolinostat provides a significantly wider therapeutic window, sparing healthy immune cells during tumor targeting. |
| Conditions | PHA-stimulated PBMCs from healthy donors, 48-hour viability assay |
This selective toxicity profile allows researchers to procure Ricolinostat for delicate T-cell/tumor co-culture assays without confounding viability artifacts.
In procurement scenarios focused on combination therapies, Ricolinostat is highly compatible with proteasome inhibitors. By selectively inhibiting HDAC6, Ricolinostat blocks aggresome formation, leading to the accumulation of misfolded proteins. When combined with Carfilzomib or Bortezomib, Ricolinostat triggers synergistic cell death, accelerating apoptosis even in bortezomib-resistant multiple myeloma cell lines [1].
| Evidence Dimension | Apoptosis induction in resistant cell lines |
| Target Compound Data | Ricolinostat + Proteasome Inhibitor: Synergistic apoptosis |
| Comparator Or Baseline | Proteasome Inhibitor Monotherapy: Resistance/Survival |
| Quantified Difference | The combination overcomes monotherapy resistance by simultaneously blocking both major protein degradation pathways. |
| Conditions | Bortezomib-resistant multiple myeloma cell models |
Ricolinostat is the optimal procurement choice for screening synergistic combinations aimed at overcoming proteasome inhibitor resistance.
Due to its established 54.4% oral bioavailability and favorable plasma half-life, Ricolinostat is the preferred HDAC6 inhibitor for long-term murine xenograft studies. It eliminates the formulation and delivery bottlenecks associated with older generation inhibitors like Tubastatin A, making it ideal for scalable in vivo screening [1].
For laboratories isolating the dynamics of α-tubulin, cortactin, or HSP90 acetylation, Ricolinostat provides the necessary >10-fold selectivity over Class I HDACs. This ensures that assays are not confounded by the nuclear histone hyperacetylation and subsequent gene transcription alterations caused by pan-HDAC inhibitors [2].
Because Ricolinostat demonstrates minimal cytotoxicity in healthy PBMCs compared to generic alternatives like Vorinostat, it is perfectly suited for complex co-culture environments. It allows researchers to study T-cell mediated tumor killing and immune microenvironment modulation without inducing widespread non-specific cell death [3].
Ricolinostat is the standard selective HDAC6 inhibitor used in combination formulation screens with drugs like Bortezomib and Carfilzomib. Its specific mechanism of blocking aggresome formation makes it critical for industrial workflows focused on overcoming acquired resistance in multiple myeloma models [4].